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Compound of Interest

Compound Name: LDS-751

Cat. No.: B1143153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the use of LDS-751 in confocal

microscopy. LDS-751 is a cell-permeant fluorescent dye commonly used for staining nucleic

acids and, in viable cells, for visualizing mitochondria.

Overview of LDS-751
LDS-751 is a versatile dye with spectral properties that make it suitable for multicolor imaging.

Its fluorescence emission is significantly enhanced upon binding to double-stranded DNA

(dsDNA), with an approximate 20-fold increase in quantum yield.[1][2] While it is known as a

nucleic acid stain, in live, nucleated cells, it is often excluded from the nucleus and instead

accumulates in mitochondria with polarized membranes.[1][2][3][4] This characteristic makes it

a useful tool for assessing mitochondrial status.

Key Properties of LDS-751:

Molecular Weight: 471.98 g/mol

Solubility: Soluble in dimethylsulfoxide (DMSO) and water.[1]

Appearance: Dark green powder.[1]
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Successful imaging of LDS-751 requires careful selection of excitation and emission

parameters to maximize signal and minimize crosstalk with other fluorophores.

Spectral Characteristics:

Excitation Maximum: ~540-543 nm when bound to dsDNA.[1][2][5][6]

Emission Maximum: ~710-712 nm.[1][2][5][7]

The broad excitation spectrum of LDS-751 allows for the use of several common laser lines,

providing flexibility in experimental design.

Table 1: Recommended Confocal Microscopy Settings for LDS-751

Parameter Recommended Setting Notes

Excitation Laser Line 561 nm Optimal for peak excitation.

532 nm or 543 nm
Good alternatives, close to the

excitation maximum.[5]

488 nm
Can be used, though less

efficient.[1][2]

Dichroic Mirror

Wavelength that reflects the

excitation laser and transmits

the emission.

Example: A dichroic that cuts

off around 600 nm.

Emission Filter Long-pass or band-pass filter

Example: 650 nm long-pass or

a 695/40 nm band-pass filter.

[5]

Pinhole Size 1 Airy Unit (AU)

Provides a good balance

between signal detection and

optical sectioning. Can be

adjusted as needed.

Detector
Photomultiplier Tube (PMT) or

Hybrid Detector (HyD)

Standard detectors for

confocal microscopy.
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Experimental Protocols
The following protocols provide a starting point for staining both suspension and adherent cells

with LDS-751. Optimization of dye concentration and incubation time may be necessary for

specific cell types and experimental conditions.

3.1. Reagent Preparation

LDS-751 Stock Solution (5-10 mM): Dissolve the LDS-751 powder in high-quality, anhydrous

DMSO to make a 5-10 mM stock solution.[1] Store at -20°C, protected from light.

LDS-751 Working Solution (1-10 µM): Dilute the stock solution in a buffer of choice (e.g.,

PBS or serum-free medium) to the final working concentration.[1] It is recommended to test a

range of concentrations to find the optimal one for your experiment.

3.2. Staining Protocol for Suspension Cells

Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.

Discard the supernatant and wash the cells twice with Phosphate-Buffered Saline (PBS).

Resuspend the cell pellet in the desired buffer.

Add the LDS-751 working solution to the cell suspension and mix gently.

Incubate for 15-60 minutes at room temperature, protected from light.[1]

(Optional) Wash the cells with PBS to remove excess dye.

Resuspend the cells in an appropriate imaging medium.

Proceed with confocal imaging.

3.3. Staining Protocol for Adherent Cells

Grow cells on coverslips or in imaging dishes to the desired confluency.

Remove the culture medium and wash the cells twice with PBS.
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Add the LDS-751 working solution to the cells.

Incubate for 15-60 minutes at room temperature, protected from light.[1]

Remove the staining solution and wash the cells two to three times with PBS.

Add fresh imaging medium to the cells.

Proceed with confocal imaging.

3.4. Fixation and Permeabilization (for nuclear staining)

If the primary target is nuclear DNA, fixation and permeabilization are necessary.

After staining, wash the cells with PBS.

Fix the cells with 3.7% formaldehyde for 10 minutes.[8]

Wash three times with PBS.

Permeabilize the cells with 0.2% Triton X-100 for 5 minutes.[8]

Wash three times with PBS.

Mount the coverslip with an antifade mounting medium.[8]

Visualization Workflows
Experimental Workflow for LDS-751 Staining
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LDS-751 Staining and Imaging Workflow
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Caption: A flowchart of the LDS-751 staining and imaging process.

Confocal Microscopy Signal Pathway for LDS-751
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Confocal Signal Path for LDS-751

Excitation Laser
(e.g., 561 nm)

Dichroic Mirror

Excitation Light

Objective Lens Confocal Pinhole

Transmitted Emission

LDS-751 Stained Sample

Emitted Fluorescence
(~712 nm)

Detector (PMT/HyD)

In-focus Light

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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